[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
CAS No.:
Cat. No.: VC16501256
Molecular Formula: C22H35N3O13
Molecular Weight: 549.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H35N3O13 |
|---|---|
| Molecular Weight | 549.5 g/mol |
| IUPAC Name | [3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3 |
| Standard InChI Key | SBLCSGRZSLBMCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Overview of the Compound
Chemical Name: [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
CAS Number: 151864-95-8
Molecular Formula: C22H35N3O13
Molecular Weight: 549.5 g/mol
This compound is a complex organic molecule featuring multiple acetyl groups and an azido functional group. Its structure is based on a glucopyranoside scaffold with polyethylene glycol (PEG) and azide functionalities, making it a versatile intermediate in synthetic organic chemistry and bioconjugation applications .
Synthesis Pathway
The synthesis of this compound involves multi-step organic reactions, typically starting with a glucopyranoside derivative. Key steps include:
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Acetylation: Introduction of acetyl groups to protect hydroxyl functionalities on the sugar ring.
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PEGylation: Attachment of polyethylene glycol (PEG) chains to enhance solubility and flexibility.
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Azidation: Substitution of terminal hydroxyl groups with azido groups using sodium azide.
Careful control of reaction conditions is essential to achieve high yields and purity .
Applications
The unique combination of acetyl and azido groups makes this compound valuable in the following fields:
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Click Chemistry:
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The azido group facilitates CuAAC reactions to form triazole linkages.
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Used for synthesizing glycoclusters, oligonucleotide modifications, and peptide conjugates.
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Drug Development:
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Serves as an intermediate in the synthesis of bioactive molecules.
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Potential applications in targeted drug delivery systems due to its PEG chains.
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Material Science:
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Utilized in creating functionalized polymers and nanomaterials.
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Aids in surface modification for biomedical devices.
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Biological Relevance
The compound's PEG chains improve biocompatibility and reduce immunogenicity, making it suitable for pharmaceutical applications. The azido functionality allows for precise conjugation with biomolecules, enabling its use in diagnostic tools and therapeutic agents .
Safety Considerations
While the compound is primarily used for research purposes, the following precautions should be observed:
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Toxicity: The azido group can release nitrogen gas upon decomposition, posing potential hazards.
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Handling: Use appropriate personal protective equipment (PPE) during synthesis and handling.
Research Findings
Studies have highlighted the compound's utility in:
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